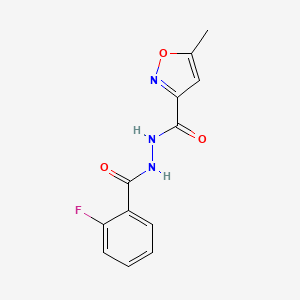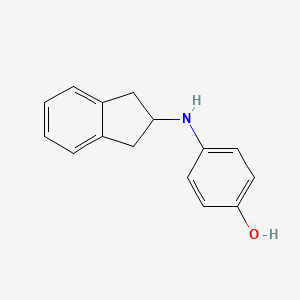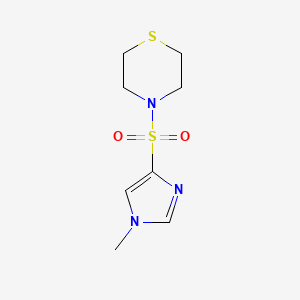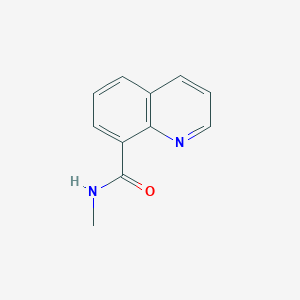![molecular formula C23H24N4O B7440966 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone, also known as PPP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PPP is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone acts on various targets in the body, including enzymes and receptors. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase. It has also been found to bind to various receptors, including the dopamine D2 receptor and the sigma-1 receptor. The binding of 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone to these receptors leads to various physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase. It has also been found to bind to various receptors, including the dopamine D2 receptor and the sigma-1 receptor. The binding of 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone to these receptors leads to various physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has several advantages for use in lab experiments. It is easy to synthesize and purify, making it a readily available compound for research. It has also been extensively studied, and its mechanism of action is well understood. However, 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in the treatment of various diseases.
Orientations Futures
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has shown promising results in scientific research, and there are several future directions for its use. One potential application is in the development of new cancer therapies. 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Another potential application is in the treatment of Alzheimer's disease. 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been found to inhibit acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease, making it a potential treatment option. Further studies are needed to determine the efficacy of 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone in these applications and to identify other potential applications for this compound.
Méthodes De Synthèse
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone can be synthesized using different methods, including the reaction of 1-(2-pyrimidyl)piperazine with 3,3-diphenyl-1-propanone in the presence of a catalyst or by the reaction of 1-(2-pyrimidyl)piperazine with 3,3-diphenylpropionyl chloride in the presence of a base. The synthesis of 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to inhibit acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease, making it a potential treatment option for this disease.
Propriétés
IUPAC Name |
3,3-diphenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-22(26-14-16-27(17-15-26)23-24-12-7-13-25-23)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,21H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIENILJTVQXNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)


